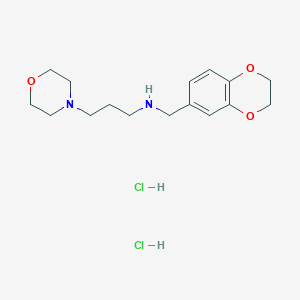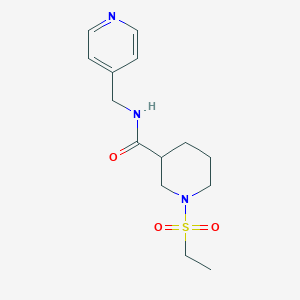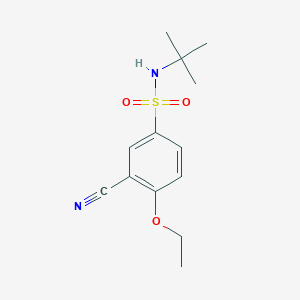![molecular formula C21H26N2O2 B4425649 1-[2-(2,4-dimethylphenoxy)propanoyl]-4-phenylpiperazine](/img/structure/B4425649.png)
1-[2-(2,4-dimethylphenoxy)propanoyl]-4-phenylpiperazine
描述
1-[2-(2,4-dimethylphenoxy)propanoyl]-4-phenylpiperazine, commonly known as DMPP, is a piperazine derivative that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMPP belongs to the class of compounds known as phenylpiperazines, which have been extensively studied for their diverse pharmacological properties.
作用机制
The exact mechanism of action of DMPP is not fully understood, but it is believed to act as a serotonin receptor agonist, particularly at the 5-HT1A receptor subtype. DMPP may also modulate the activity of other neurotransmitters, including dopamine and norepinephrine. These effects may contribute to its anxiolytic and antidepressant properties.
Biochemical and Physiological Effects:
DMPP has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter activity, the regulation of gene expression, and the induction of apoptosis in cancer cells. DMPP has also been shown to have anti-inflammatory properties and may modulate the immune system.
实验室实验的优点和局限性
One advantage of using DMPP in lab experiments is its high potency and selectivity for the 5-HT1A receptor subtype. This allows for more precise manipulation of the serotonin system and may lead to better understanding of the role of serotonin in various physiological and pathological processes. However, DMPP may also have off-target effects and its pharmacokinetics may vary depending on the experimental conditions, which may limit its usefulness in certain contexts.
未来方向
There are several future directions for research on DMPP, including its potential use as a therapeutic agent for various neurological and psychiatric disorders, its role in modulating the immune system and inflammation, and its potential as an anti-cancer agent. Further studies are also needed to elucidate its mechanism of action and to optimize its pharmacokinetic properties for clinical use.
科学研究应用
DMPP has been studied extensively for its potential therapeutic applications, including its use as an antidepressant, anxiolytic, and antipsychotic agent. DMPP has also been investigated for its potential to treat Parkinson's disease, Alzheimer's disease, and other neurological disorders. In addition, DMPP has shown promise as a potential anti-cancer agent due to its ability to induce apoptosis in cancer cells.
属性
IUPAC Name |
2-(2,4-dimethylphenoxy)-1-(4-phenylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-16-9-10-20(17(2)15-16)25-18(3)21(24)23-13-11-22(12-14-23)19-7-5-4-6-8-19/h4-10,15,18H,11-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHHEJVSAKLUOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(C)C(=O)N2CCN(CC2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6,6-dimethyl-2-(methylthio)-9-(2-pyridinyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4425567.png)
![N-(2-chlorophenyl)-3-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4425580.png)

![7-methyl-9-(4-morpholinylsulfonyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B4425599.png)
![2-amino-2',5-dioxo-5,5',6,6',7,8-hexahydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile](/img/structure/B4425606.png)
![2-[(4-benzyl-1-piperazinyl)carbonyl]-3H-benzo[f]chromen-3-one](/img/structure/B4425613.png)
![N-(tetrahydro-2-furanylmethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4425621.png)
![2,4-dimethoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B4425656.png)
![6-methyl-9-(4-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4425657.png)


![1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]-4-methylpiperidine](/img/structure/B4425678.png)

![4-[(2,1,3-benzothiadiazol-5-ylmethyl)thio]quinazoline](/img/structure/B4425683.png)